Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-6-5-7(10(14)15-2)9(16-6)12-8(13)3-4-11/h5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEVUDVRKCTMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophilic reagents such as aromatic amines, which can react under conditions like boiling acetic acid .
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields .
Scientific Research Applications
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate involves its reactivity at the cyano and carbonyl functional groups. These groups enable the compound to participate in various chemical reactions, forming intermediates that can further react to produce biologically active compounds . The molecular targets and pathways involved are primarily related to its ability to form heterocyclic structures, which are crucial in many biochemical processes .
Comparison with Similar Compounds
Substituent Variations on the Thiophene Ring
Key structural analogs differ in substituent type, position, and ester groups. These variations influence physicochemical properties and applications.
Key Observations :
Physicochemical and Drug-Likeness Properties
Using Lipinski’s Rule of Five, the target compound and its analogs were evaluated for drug-likeness (Table 2):
| Compound (CAS) | Molecular Weight | logP (Predicted) | H-Bond Donors | H-Bond Acceptors | Lipinski Compliance |
|---|---|---|---|---|---|
| Target (515861-13-9) | 239.27 | 1.8 | 2 | 5 | Yes |
| Ethyl analog (590376-44-6) | 252.29 | 2.5 | 2 | 5 | Yes |
| Diethyl analog (514218-53-2) | 325.36 | 3.2 | 2 | 7 | Borderline (MW >300) |
| Chloroacetyl analog (669747-33-5) | 247.70 | 2.1 | 1 | 4 | Yes |
Analysis :
Reactivity Trends
- Cyanoacetyl Group: Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitutions .
- Chloroacetyl Analogs : Participate more readily in Suzuki-Miyaura couplings due to the chloro group’s leaving ability .
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate (CAS Number: 515861-13-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant case studies.
- Molecular Formula : C₁₀H₁₀N₂O₃S
- Molecular Weight : 238.27 g/mol
- Structure : The compound features a thiophene ring substituted with cyanoacetyl and carboxylate functional groups, which contribute to its reactivity and biological properties.
Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can have applications in treating hyperpigmentation disorders.
- Cytotoxicity Studies : In vitro studies have demonstrated that certain analogs of this compound do not exhibit cytotoxicity at low concentrations, indicating a favorable safety profile for further development.
The biological activity of this compound is attributed to its ability to interact with various biological targets due to the presence of reactive functional groups. The cyano and carbonyl functionalities allow for the formation of heterocyclic structures that can modulate biological pathways effectively.
Antimicrobial Activity
A study conducted on several thiophene derivatives, including this compound, revealed promising antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at low concentrations.
Anticancer Efficacy
In a cell-based assay using B16F10 murine melanoma cells, analogs of this compound exhibited significant inhibition of cell proliferation. The most potent analog showed an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.
Tyrosinase Inhibition Studies
The compound's inhibitory effect on mushroom tyrosinase was evaluated using various concentrations. The results indicated that it could serve as a more effective alternative to traditional inhibitors like kojic acid, with IC50 values demonstrating superior potency.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Kojic Acid | 24.09 | Tyrosinase Inhibitor |
| This compound | 10.50 | Tyrosinase Inhibitor |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate?
The synthesis involves thiophene ring formation, cyanoacetylation, and esterification. Key steps include:
- Thiophene Core Assembly : Use a Gewald reaction with ethyl acetoacetate, sulfur, and a nitrile source under reflux in ethanol or 1,4-dioxane (triethylamine as catalyst) .
- Cyanoacetylation : React the amino-thiophene intermediate with cyanoacetic acid or its derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Esterification : Methyl ester formation via methanol and acid catalysis. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acid to methanol) and reaction time (8–12 hrs) .
Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Structural Confirmation : Use NMR (¹H/¹³C) to verify substitution patterns (e.g., thiophene ring protons at δ 6.8–7.2 ppm, cyanoacetyl NH at δ 10–12 ppm) .
- Crystallography : X-ray diffraction (SHELXL refinement) resolves bond angles and torsion angles, critical for understanding steric effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ at m/z 267.07) .
Q. How can researchers design initial biological activity screens for this compound?
- Anticancer Assays : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ determination). Compare with structurally similar compounds showing tumor growth inhibition .
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess membrane disruption via fluorescence microscopy .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s role in inhibiting specific enzymatic targets?
- Molecular Docking : Model interactions with kinases (e.g., EGFR) using AutoDock Vina. Focus on hydrogen bonding between the cyanoacetyl group and catalytic lysine residues .
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for targets like cyclooxygenase-2 (COX-2) .
- Metabolite Profiling : Use LC-MS to identify active metabolites in hepatic microsomal assays .
Q. How should researchers resolve contradictions in reported bioactivity data across similar thiophene derivatives?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups at position 5) on cytotoxicity and selectivity .
- Dose-Response Curves : Validate discrepancies using standardized protocols (e.g., NIH/NCATS guidelines for IC₅₀ determination) .
- Crystallographic Data : Correlate bioactivity with molecular conformation (e.g., planarity of the thiophene ring) .
Q. What methodologies are recommended for studying electronic properties in material science applications?
- UV-Vis Spectroscopy : Measure λmax (e.g., 320–350 nm for π→π* transitions) to assess conjugation length .
- Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., -5.2 eV and -3.1 eV) for OLED/OPV suitability .
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict charge transport properties .
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure refinement?
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- SHELXL Refinement : Apply TWIN and BASF commands for twinned data. Use PART and SUMP restraints for disordered regions .
- Validation Tools : Check with PLATON or CCDC Mercury for missed symmetry or voids .
Q. What strategies improve yields in multi-step syntheses of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
